molecular formula C9H8BrFO B2715381 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 725743-48-6

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No. B2715381
CAS RN: 725743-48-6
M. Wt: 231.064
InChI Key: JZNZBWWMHSBAEK-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO. It has a molecular weight of 231.06 .


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone” is predicted to be 264.0±25.0 °C and its density is predicted to be 1.494±0.06 g/cm3 .

Scientific Research Applications

Fluorinated Building Blocks

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is used as a fluorinated building block . Fluorinated compounds are important in various fields of chemistry due to their unique properties, such as high thermal and chemical stability, and bioactivity.

Synthesis of 5-Fluoro-3-Substituted Benzoxaboroles

This compound is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Palladium-Catalyzed Direct Arylations

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone can be used in palladium-catalyzed direct arylation of heteroarenes . This process is used to create complex organic molecules for use in various fields, including pharmaceuticals and materials science .

Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

This compound is also used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds have a wide range of applications in the field of pharmaceutical chemistry .

Synthesis of N-Fused Tricyclic Indoles

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Synthesis of Difluorobenzo[d][1,3]dioxole

This compound can be used in the synthesis of bromo-substituted difluorobenzo[d][1,3]dioxole . These types of compounds are often used in the development of new pharmaceuticals .

properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNZBWWMHSBAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725743-48-6
Record name 2-bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one
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